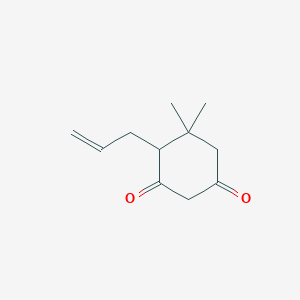
5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione is an organic compound with a unique structure that includes a cyclohexane ring substituted with dimethyl and prop-2-en-1-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,3-dione as the core structure.
Alkylation: The cyclohexane-1,3-dione undergoes alkylation with prop-2-en-1-yl bromide in the presence of a strong base such as sodium hydride.
Methylation: The resulting intermediate is then methylated using methyl iodide and a base like potassium carbonate to introduce the dimethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol: Similar in structure but with a different ring system.
(1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene: Another compound with a similar prop-2-en-1-yl group but different overall structure.
Uniqueness
5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
106185-61-9 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
5,5-dimethyl-4-prop-2-enylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H16O2/c1-4-5-9-10(13)6-8(12)7-11(9,2)3/h4,9H,1,5-7H2,2-3H3 |
Clé InChI |
MIJOFBLTKSBIFR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CC(=O)C1CC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)
![2-[Butyl(methyl)amino]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B14325147.png)

![1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine](/img/structure/B14325153.png)
![Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-](/img/structure/B14325157.png)
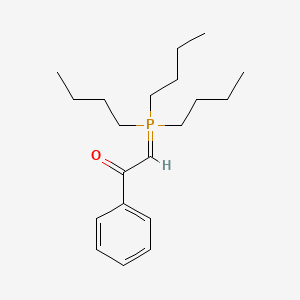
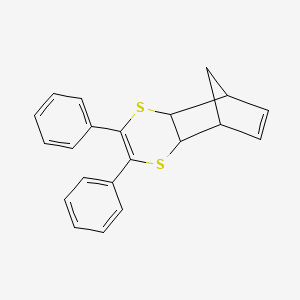
![6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)](/img/structure/B14325167.png)
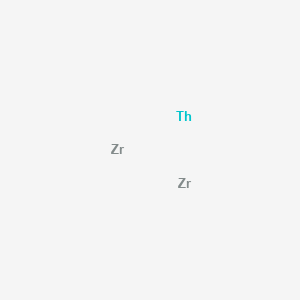


![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)
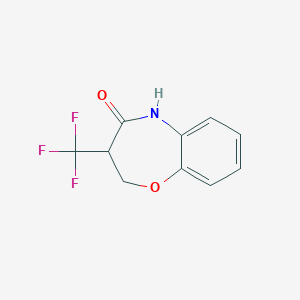
![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)
